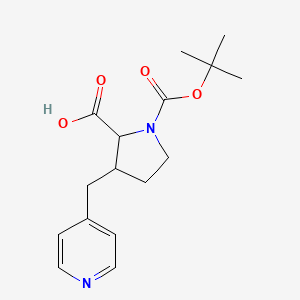
1-(tert-Butoxycarbonyl)-3-(4-pyridinylmethyl)proline
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-3-(4-pyridinylmethyl)proline (1-t-Boc-3-Pmp) is an organic compound that is used in a variety of biochemical and physiological experiments. It is a derivative of the amino acid proline, and its structure consists of a tertiary amine, a carboxylic acid, and a pyridine ring. 1-t-Boc-3-Pmp is an important tool in the synthesis of peptides and proteins and has been used in the development of novel drug molecules.
Wirkmechanismus
1-t-Boc-3-Pmp is a proline derivative that acts as a substrate for enzymes involved in the synthesis of peptides and proteins. It is a versatile molecule that can be used in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
1-t-Boc-3-Pmp has been used in a variety of biochemical and physiological experiments. It has been used to study the structure and function of proteins, and to investigate the properties of carbohydrates. It has also been used to study enzyme-catalyzed reactions, and to develop novel drug molecules.
Vorteile Und Einschränkungen Für Laborexperimente
1-t-Boc-3-Pmp is a versatile molecule that can be used in a variety of biochemical and physiological experiments. It is relatively stable, and has a low toxicity, making it safe to work with in the lab. However, it is not soluble in water, so it must be dissolved in an organic solvent such as dimethylformamide or dimethyl sulfoxide.
Zukünftige Richtungen
1-t-Boc-3-Pmp has a variety of potential future applications. It could be used to develop more efficient and effective drug molecules, and to study the structure and function of proteins. It could also be used to investigate the properties of carbohydrates, and to study enzyme-catalyzed reactions. Additionally, it could be used to study the effects of drugs on the body, and to develop new therapeutic agents. Finally, it could be used to develop more efficient and cost-effective synthetic methods for the production of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
1-t-Boc-3-Pmp has been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the development of novel drug molecules, and the study of enzyme-catalyzed reactions. It has also been used to study the structure and function of proteins, and to investigate the properties of carbohydrates.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-6-12(13(18)14(19)20)10-11-4-7-17-8-5-11/h4-5,7-8,12-13H,6,9-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUXXYDWGCYHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(4-pyridinylmethyl)proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
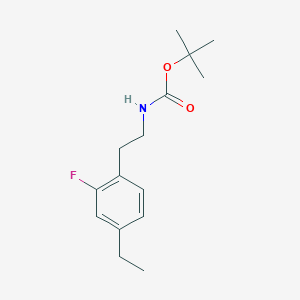
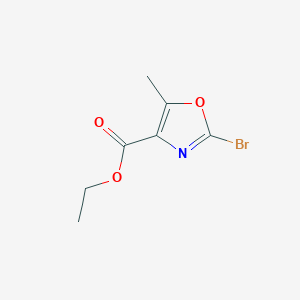

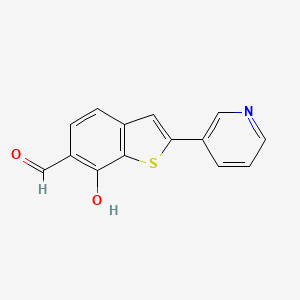
![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)
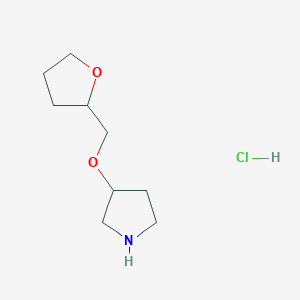
![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)
